2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole
Overview
Description
2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that features a bromonaphthalene moiety attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromonaphthalene-2-carboxylic acid hydrazide with propionic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products may include oxidized forms of the oxadiazole ring, depending on the reaction conditions.
Scientific Research Applications
2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Mechanism of Action
The mechanism of action of 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole depends on its application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Electronic Properties: In materials science, its electronic properties are exploited in devices, where it can facilitate charge transport or light emission.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Bromonaphthalen-2-yl)oxyethanol
- 6-Bromonaphthalen-2-ylboronic acid
- N-(6-Bromonaphthalen-2-yl)methanesulfonamide
Uniqueness
2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole is unique due to the combination of the bromonaphthalene and oxadiazole moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions or electronic characteristics.
Properties
IUPAC Name |
2-(6-bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-2-3-14-17-18-15(19-14)12-5-4-11-9-13(16)7-6-10(11)8-12/h4-9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSPKALGMVYIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674968 | |
Record name | 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-07-0 | |
Record name | 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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